alpha-Eudesmol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

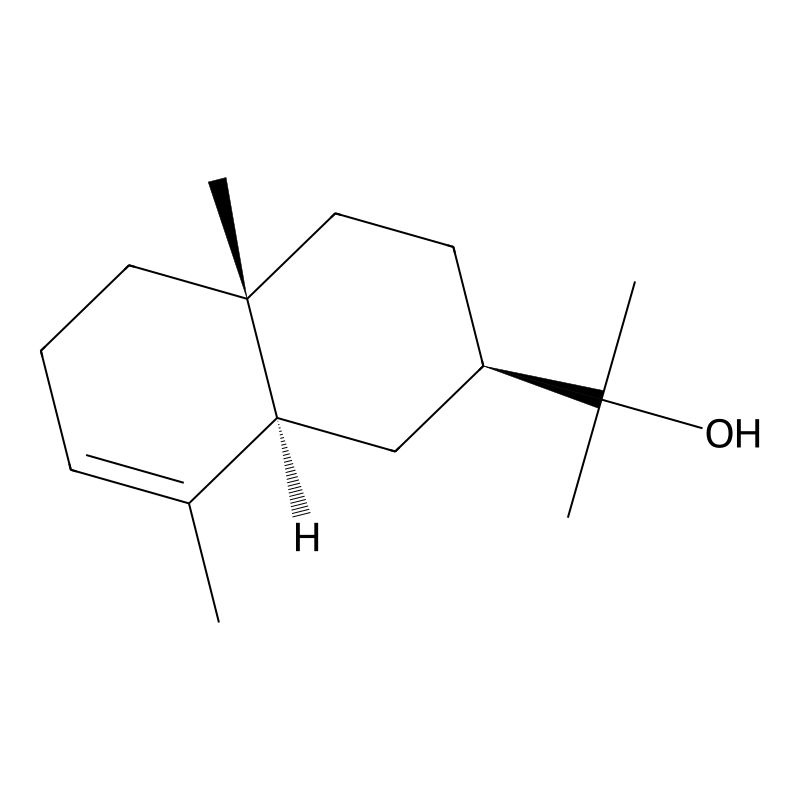

Alpha-Eudesmol is a naturally occurring sesquiterpenoid alcohol characterized by its unique eudesmane skeleton, which includes a hydroxyl group at carbon 11 and a double bond between carbons 3 and 4. Its molecular formula is C15H26O, and it is primarily extracted from various plant sources, including the essential oils of Juniperus virginiana and Drimys winteri . This compound exhibits a complex structure that contributes to its diverse biological activities.

Alpha-Eudesmol demonstrates significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various pathogens such as Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Calcium Channel Blockade: Research indicates that alpha-Eudesmol inhibits Omega-Agatoxin IVA-sensitive calcium channels, which may affect neurogenic vasodilation .

- Cytotoxic Effects: Studies have revealed that alpha-Eudesmol can induce apoptosis in cancer cells through caspase-mediated pathways, highlighting its potential as an anticancer agent .

Alpha-Eudesmol can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting it from essential oils of plants like Juniperus virginiana and Drimys winteri.

- Biochemical Synthesis: The enzyme alpha-eudesmol synthase catalyzes the conversion of farnesyl diphosphate into alpha-eudesmol through a cyclization process .

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions to construct the eudesmane framework followed by functional group modifications.

Alpha-Eudesmol has diverse applications across various fields:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Cosmetics: Due to its pleasant aroma and skin benefits, it is used in perfumes and skincare products.

- Food Industry: It serves as a flavoring agent due to its aromatic qualities.

Studies have focused on the interaction of alpha-Eudesmol with biological macromolecules. For instance:

- Molecular docking studies indicate that it can bind to proteins involved in oxidative stress response, suggesting potential antioxidant activity .

- Interaction with calcium channels suggests implications for neurological health and disease management .

Alpha-Eudesmol belongs to a class of compounds known as eudesmols. Here are some similar compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Gamma-Eudesmol | C15H26O | Higher prevalence in certain essential oils; distinct antimicrobial properties. |

| Beta-Caryophyllene | C15H24 | Exhibits anti-inflammatory effects; interacts with cannabinoid receptors. |

| Elemol | C15H26O | Known for its insecticidal properties; different structural configuration. |

| 7-Epi-alpha-Eudesmol | C15H26O | Isomeric form with distinct biological activity; less studied than alpha-eudesmol. |

Alpha-Eudesmol is unique due to its specific structural characteristics that contribute to its distinct biological activities compared to these similar compounds. Its ability to inhibit calcium channels and induce apoptosis sets it apart in therapeutic contexts.

Alpha-eudesmol (C₁₅H₂₆O) is classified as a eudesmane sesquiterpenoid, a subgroup of terpenoids derived from farnesyl pyrophosphate (FPP). Its structure features:

- A decalin core with a hydroxy group at position C-11.

- A double bond between C-3 and C-4.

- Methyl substituents at C-4a and C-8.

Table 1: Key Chemical Properties of Alpha-Eudesmol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| XLogP3-AA | 3.5 |

| Boiling Point (estimated) | 301°C |

| Functional Groups | Tertiary alcohol, double bond |

Taxonomically, alpha-eudesmol is synthesized by plants such as Rhododendron dauricum, Humulus lupulus, and Juniperus virginiana, where it contributes to essential oil profiles. Its presence in Streptomyces chartreusis highlights its microbial biosynthesis potential.

Historical Context and Discovery

Alpha-eudesmol was first isolated in the mid-20th century during investigations into plant essential oils. Key milestones include:

- Initial Identification: Early studies identified its presence in juniper (Juniperus virginiana) and eucalyptus oils, linking it to traditional medicinal uses.

- Structural Elucidation: X-ray crystallography and NMR studies in the 1980s confirmed its bicyclic eudesmane framework and stereochemistry.

- Biosynthetic Insights: The discovery of alpha-eudesmol synthase in Zingiber zerumbet (ginger) and Streptomyces chartreusis clarified its formation via cyclization of FPP.

A pivotal 1984 study demonstrated synthetic routes to alpha-eudesmol from thujone derivatives, enabling large-scale production for research. Later work in 2018 resolved the crystal structure of its synthase (PDB: 6Q4S), revealing catalytic mechanisms.

Significance in Sesquiterpenoid Research

Alpha-eudesmol serves as a model compound for exploring sesquiterpenoid biosynthesis and function:

Biosynthetic Pathways

- Enzymatic Cyclization: Alpha-eudesmol synthase catalyzes the conversion of FPP into alpha-eudesmol via carbocation intermediates, with minor products like elemol and 10-epi-δ-eudesmol.

- Structural Diversity: Modifications to its core structure, such as oxidation at C-5 (e.g., 5-hydroxy-alpha-eudesmol), expand its chemical repertoire.

Industrial and Ecological Roles

- Insect Repellent: Alpha-eudesmol exhibits repellent activity against mosquitoes, driving interest in eco-friendly pest control.

- Phytochemical Marker: Its occurrence in Guatteria friesiana and Cryptomeria japonica aids species identification and chemotaxonomic studies.

Table 2: Natural Sources of Alpha-Eudesmol

| Source | Family | Ecological Role |

|---|---|---|

| Juniperus virginiana | Cupressaceae | Defense against herbivores |

| Zingiber zerumbet | Zingiberaceae | Antimicrobial agent |

| Streptomyces chartreusis | Actinobacteria | Secondary metabolite synthesis |

Alpha-Eudesmol possesses the molecular formula C₁₅H₂₆O, representing a sesquiterpenoid structure with fifteen carbon atoms, twenty-six hydrogen atoms, and one oxygen atom [1] [6]. The compound exhibits a molecular weight of 222.37 grams per mole, as determined through various analytical methods [1] [2]. The exact mass of alpha-Eudesmol is reported as 222.198365 daltons, with a monoisotopic mass of 222.19837 daltons [6] [8]. These precise mass measurements are crucial for accurate identification and characterization of the compound in complex mixtures.

The molecular formula indicates that alpha-Eudesmol belongs to the sesquiterpenoid class, which are naturally occurring compounds derived from three isoprene units [1]. The presence of a single oxygen atom in the structure corresponds to the hydroxyl functional group that characterizes this compound as a tertiary alcohol [1] [13].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O | PubChem [1] |

| Molecular Weight | 222.37 g/mol | Multiple sources [1] [2] |

| Exact Mass | 222.198365 Da | ChemSpider [5] |

| Monoisotopic Mass | 222.19837 Da | ChEBI [6] |

Stereochemistry and Conformational Analysis

Alpha-Eudesmol exhibits complex stereochemistry with three defined stereocenters in its molecular structure [1] [5]. The compound possesses the absolute configuration (2R,4aR,8aR), which has been confirmed through various spectroscopic and chemical methods [1] [13]. This specific stereochemical arrangement places alpha-Eudesmol as the (-)-enantiomer, displaying a negative optical rotation [11].

Historical research has revealed significant confusion regarding the optical rotation of alpha-Eudesmol, with early literature reporting positive values that were later corrected [11] [35]. Studies on the absolute configuration have demonstrated that (-)-alpha-Eudesmol isolated from liverworts shows the same absolute configuration as (+)-beta-Eudesmol found in higher plants, indicating that the expression of the positive sign in earlier reports required revision [11].

The International Union of Pure and Applied Chemistry name for alpha-Eudesmol is 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol, which precisely describes its stereochemical configuration [1]. The compound features a bicyclic decalin-type framework characteristic of the eudesmane skeleton, with the hydroxyl group positioned at carbon-11 forming a tertiary alcohol [1] [6].

Conformational analysis reveals that alpha-Eudesmol adopts specific three-dimensional arrangements that influence its biological activity and interactions with molecular targets [10]. The stereochemical configuration plays a crucial role in determining the compound's ability to interact with biological receptors and channels [10].

Physical Properties

Alpha-Eudesmol presents as a white to off-white powder under standard conditions [20] [36]. The compound demonstrates limited water solubility, being practically insoluble in aqueous media, which is characteristic of sesquiterpenoid alcohols [8] [22]. However, it shows good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [20].

The compound exhibits a calculated logarithmic partition coefficient (logP) of 3.92, indicating significant lipophilicity [16] [19]. This property influences its distribution in biological systems and affects its pharmacokinetic behavior. The topological polar surface area is calculated as 20.23 square angstroms, reflecting the minimal polar character contributed by the single hydroxyl group [16].

Physical property data for related eudesmol isomers suggest that alpha-Eudesmol likely has similar thermal characteristics, with estimated boiling points in the range of 661-692 Kelvin and melting points around 376-411 Kelvin based on computational predictions for structurally related compounds [15] [18]. The compound's refractive index and specific gravity have not been extensively documented in the available literature.

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white powder | BioCrick [20] |

| Water Solubility | Practically insoluble | HMDB [8] |

| LogP (octanol/water) | 3.92 | ChemSrc [16] |

| Topological Polar Surface Area | 20.23 Ų | ChemSrc [16] |

| Storage Conditions | Desiccate at -20°C | BioCrick [20] |

Spectroscopic Characteristics

Alpha-Eudesmol exhibits distinctive spectroscopic properties that facilitate its identification and structural characterization. Mass spectrometric analysis reveals characteristic fragmentation patterns, with the most prominent being the loss of water to form the fragment ion at mass-to-charge ratio 204, corresponding to [M-H₂O]⁺- [39] [41]. This fragmentation pattern is typical for tertiary alcohols and serves as a diagnostic feature for eudesmol compounds.

Nuclear magnetic resonance spectroscopy provides detailed structural information for alpha-Eudesmol. Carbon-13 nuclear magnetic resonance analysis has been extensively used to elucidate the structures of eudesmane sesquiterpenes, with specific chemical shift patterns characteristic of the eudesmane skeleton [24] [38]. The compound's ¹³C nuclear magnetic resonance spectrum displays signals consistent with the bicyclic framework and the tertiary alcohol functionality.

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the methyl groups, methylene protons, and the vinyl proton associated with the double bond between carbon-3 and carbon-4 [21] [38]. The spectroscopic data confirm the presence of the eudesmane skeleton with the hydroxyl substituent at carbon-11 and the double bond in the specified position.

Infrared spectroscopy of alpha-Eudesmol shows absorption bands characteristic of the hydroxyl group and the carbon-carbon double bond present in the molecule [38]. Gas chromatography-mass spectrometry analysis provides retention indices that are valuable for compound identification, with reported values ranging from 1579 to 1612 depending on the analytical conditions and column used [7].

| Analytical Method | Key Characteristics | Reference |

|---|---|---|

| Mass Spectrometry | Base peak at m/z 204 [M-H₂O]⁺- | Multiple sources [39] [41] |

| ¹³C Nuclear Magnetic Resonance | Characteristic eudesmane carbon patterns | Literature [24] [38] |

| Gas Chromatography | Retention index 1579-1612 | NIST [7] |

| Infrared Spectroscopy | Hydroxyl and alkene absorption bands | Literature [38] |

Structural Relationship to Other Eudesmane Sesquiterpenoids

Alpha-Eudesmol belongs to the eudesmane class of sesquiterpenoids, which represents one of the most widespread and structurally diverse groups of natural products [23] [42]. The eudesmane skeleton is characterized by a bicyclic framework consisting of two six-membered rings in a trans-decalin arrangement [23] [44]. Over 1000 eudesmane-type compounds have been identified from natural sources, particularly from plants in the Asteraceae family [23] [49].

The structural relationship between alpha-Eudesmol and other eudesmane sesquiterpenoids is defined by variations in oxidation patterns, stereochemistry, and functional group positioning [42] [49]. Beta-Eudesmol, a closely related isomer, differs from alpha-Eudesmol in the position of the double bond, with beta-Eudesmol containing a double bond between carbon-4 and carbon-14, while alpha-Eudesmol has the double bond between carbon-3 and carbon-4 [30] [31].

Gamma-Eudesmol represents another structural isomer, featuring a double bond between carbon-4 and carbon-5, demonstrating the diverse ways in which the eudesmane skeleton can be modified [31]. These positional isomers exhibit different biological activities and physical properties despite sharing the same molecular formula and basic structural framework [26].

The eudesmane sesquiterpenoids are biosynthetically derived from farnesyl diphosphate through complex cyclization reactions involving germacrene intermediates [47]. The initial formation of germacranes from farnesyl diphosphate is followed by reprotonation and second cyclization steps to reach the bicyclic eudesmane skeleton [47]. This biosynthetic pathway explains the structural diversity observed within the eudesmane family and the common occurrence of these compounds in nature.

| Compound | Double Bond Position | Structural Feature | Reference |

|---|---|---|---|

| Alpha-Eudesmol | C-3/C-4 | Tertiary alcohol at C-11 | PubChem [1] |

| Beta-Eudesmol | C-4/C-14 (methylidene) | Tertiary alcohol at C-11 | PubChem [30] |

| Gamma-Eudesmol | C-4/C-5 | Tertiary alcohol at C-11 | PubChem [31] |

| Eudesmane skeleton | Various positions | Bicyclic trans-decalin core | Literature [42] [44] |

Occurrence in Eucalyptus Species

Alpha-eudesmol demonstrates notable presence within various Eucalyptus species belonging to the Myrtaceae family, with particularly high concentrations documented in specific regional chemotypes. In Eucalyptus maculata from Cuba, alpha-eudesmol has been reported as a major compound alongside α-pinene in essential oil compositions [3]. Australian populations of Eucalyptus species have shown alpha-eudesmol concentrations reaching 10.2 percent in torquatone chemotype oils, accompanied by significant levels of β-eudesmol (11.1 percent) and γ-eudesmol (4.8 percent) [4].

Research conducted on seven Eucalyptus species cultivated in Khoramabad, Iran, revealed variable concentrations of beta-eudesmol ranging from 0.38 percent in Eucalyptus camaldulensis to 6.87 percent in Eucalyptus suggrandis, with alpha-eudesmol likely present in similar patterns [5]. The seasonal analysis of Eucalyptus essential oils demonstrates temporal variations in eudesmol content, with mature leaves showing different concentration patterns throughout the year, ranging from 1.9 percent to 3.9 percent for gamma-eudesmol components [4].

Presence in Rhododendron dauricum

Rhododendron dauricum, a member of the Ericaceae family, represents a significant source of alpha-eudesmol in traditional Chinese medicine applications [1] [6]. This species, commonly used to treat respiratory conditions including cough, asthma, and bronchitis, has been systematically characterized using high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry [7]. The comprehensive phytochemical analysis identified 33 compounds, including 24 flavonoids, six phenolic acids, two coumarins, and one terpene, with alpha-eudesmol documented among the bioactive constituents [7].

The geographic distribution of Rhododendron dauricum spans across northern Asia, with documented collections from Hebei Province showing consistent presence of eudesmol compounds [7]. Chemical composition studies have validated the presence of alpha-eudesmol alongside other bioactive constituents such as gallic acid, scopoletin, dihydroquercetin, quercetin, kaempferol, 8-desmethyl farrerol, and farrerol [7].

Distribution in Humulus lupulus

Humulus lupulus, commonly known as hops and belonging to the Cannabaceae family, represents a particularly rich source of alpha-eudesmol, especially in specific cultivars [8] [9]. The Hallertau Hersbrucker cultivar has been identified as containing the highest concentrations of eudesmol among 44 hop cultivars examined, with alpha-eudesmol and β-eudesmol accumulating in abundance compared to γ-eudesmol [8].

Gas chromatography-mass spectrometry analysis of hop essential oils reveals that alpha-eudesmol serves as one of the characteristic oxygenated sesquiterpenoids responsible for the distinctive spicy taste of hop cones [8]. The compound demonstrates significant biological activity, including activation of human TRPA1 channels, which contributes to the sensory properties of hop-derived products [8]. Wild Humulus lupulus populations from Central and Northern Italy show variable phytochemical compositions, with eudesmol content influenced by geographical location and environmental conditions [10].

Other Botanical Sources

Alpha-eudesmol occurrence extends across multiple plant families, demonstrating the compound's widespread biosynthetic capacity in the plant kingdom. Cryptomeria japonica, the Japanese cedar from the Cupressaceae family, contains alpha-eudesmol at concentrations of 7-9 percent in essential oils extracted from branches and foliage [2] [11]. This species shows remarkable consistency in chemical composition across different geographical locations, including the Azores Islands, where 94 samples from São Miguel, Terceira, and Pico demonstrated high chemical correlation [11].

Juniperus virginiana, another Cupressaceae family member, produces alpha-eudesmol in its essential oils with documented bioactivity as a potent omega-Agatoxin IVA-sensitive calcium channel blocker [12] [13] [14]. The compound from this source exhibits neuroprotective properties and has been extensively studied for its potential therapeutic applications [13] [14].

Atractylodes lancea, belonging to the Asteraceae family, represents a traditional East Asian medicinal source of alpha-eudesmol and related eudesmol compounds [15] [16]. The rhizomes of this species contain essential oils comprising approximately 3.5-7 percent of dried material, with major constituents including atractylodin (14 percent), β-eudesmol (6 percent), atractylon (2 percent), and hinesol (1 percent) [15].

Litsea kostermansii from the Lauraceae family demonstrates one of the highest reported concentrations of alpha-eudesmol at 6.0 percent in leaf essential oils, alongside β-eudesmol (22.5 percent) and γ-eudesmol (18.6 percent) [17]. This Taiwan endemic species shows excellent antimicrobial activities attributed primarily to its eudesmol content [17].

Concentration Variations Among Plant Species

The concentration of alpha-eudesmol exhibits significant variation among different plant species and even within the same species across different geographical locations and environmental conditions. Litsea kostermansii presents one of the highest documented concentrations at 6.0 percent of total essential oil composition [17]. Eucalyptus maculata from Australian populations demonstrates substantial alpha-eudesmol content at 10.2 percent, particularly in torquatone chemotype specimens [4].

Cryptomeria japonica shows relatively consistent concentrations ranging from 7-9 percent across different sampling locations in the Azores Islands, indicating genetic stability in alpha-eudesmol production within this species [11]. Conversely, Eucalyptus species from Iran demonstrate lower concentrations, with significant variation among different species within the genus [5].

The concentration variations appear to be influenced by multiple factors including genetic diversity, environmental conditions, plant maturity, and seasonal timing. Beta-eudesmol concentrations in Iranian Eucalyptus species ranged from 0.38 percent in Eucalyptus camaldulensis to 6.87 percent in Eucalyptus suggrandis, suggesting similar patterns may exist for alpha-eudesmol [5].

Geographical Distribution of Alpha-Eudesmol-Rich Plants

Alpha-eudesmol-containing plants demonstrate global distribution across diverse climatic zones and geographical regions. The compound occurs in subtropical regions of Taiwan through Litsea kostermansii, temperate and Mediterranean climates of Australia via Eucalyptus species, and oceanic subtropical conditions of the Azores Islands through Cryptomeria japonica populations [17] [4] [11].

European populations include Humulus lupulus cultivars, particularly in Germany where the Hallertau Hersbrucker variety shows exceptional eudesmol content [8]. East Asian distribution encompasses Atractylodes lancea in China and Rhododendron dauricum across northern Asian regions [7] [15]. North American sources include Juniperus virginiana populations with documented bioactive alpha-eudesmol content [13] [14].

The elevation ranges for alpha-eudesmol-producing plants vary considerably, from sea level populations to mountainous regions exceeding 800 meters. Cryptomeria japonica in the Azores demonstrates occurrence from 200 meters to over 800 meters elevation, while Litsea kostermansii has been documented at 605 meters elevation in Taiwan [17] [11].

Seasonal and Environmental Factors Affecting Alpha-Eudesmol Content

Environmental conditions and seasonal variations significantly influence alpha-eudesmol production and accumulation in plant tissues. Temperature represents a critical factor, with optimal ranges generally falling between 25-30 degrees Celsius for maximum essential oil production [18] [19]. Higher temperatures can stimulate volatile compound biosynthesis, although extreme heat may reduce overall plant secondary metabolite quality [19].

Light intensity demonstrates direct correlation with alpha-eudesmol content, as full sunlight exposure increases secondary metabolite production compared to reduced light conditions [19]. Studies on related essential oil-producing plants show that 100 percent sunlight exposure yields higher concentrations of bioactive compounds compared to 50 percent or 30 percent light intensities [19].

Harvesting time exhibits significant impact on alpha-eudesmol recovery, with early morning collection (6-11 AM) generally providing optimal results for essential oil yield and quality [19] [20]. Diurnal fluctuations in alpha-eudesmol content have been documented, with highest concentrations typically occurring during morning hours when plant metabolic activity peaks [21] [20].

Seasonal variation affects alpha-eudesmol content through complex interactions of temperature, precipitation, and photoperiod. Dry seasons generally favor higher essential oil concentrations compared to rainy periods, as water stress can stimulate secondary metabolite production [18] [22]. Solar radiation intensity correlates positively with essential oil yield, while high precipitation may dilute volatile compound concentrations [23].

Plant maturity stage influences alpha-eudesmol accumulation, with mature plants typically producing higher essential oil content than younger specimens [19]. Circadian rhythms in plant metabolism create temporal variations in secondary metabolite synthesis, with alpha-eudesmol production following endogenous biological clock patterns that synchronize with environmental light-dark cycles [24] [25] [26].